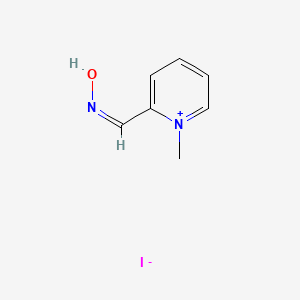

Pralidoxime iodide, (Z)-

Description

Historical Context of Oxime Development as Cholinesterase Reactivators

The development of oximes as cholinesterase reactivators has its roots in the mid-20th century. In 1951, Irwin B. Wilson demonstrated that hydroxylamine (B1172632) could reactivate cholinesterase inhibited by organophosphates. nih.govsrce.hr This discovery paved the way for further research, and in 1955, Wilson and Ginsburg synthesized the first clinically relevant pyridinium (B92312) aldoxime reactivator, pralidoxime (B1201516) (2-PAM). nih.govnih.gov This was a landmark achievement, offering a specific antidote to organophosphate poisoning, a significant improvement over the previously available treatments like atropine (B194438) which only managed the symptoms. srce.hr The development of pralidoxime was a result of rational drug design aimed at creating a molecule that could effectively bind to the inhibited enzyme and remove the toxic phosphate (B84403) group. cambridge.org

Academic Significance in Organophosphorus Toxicology Research

Pralidoxime iodide serves as a cornerstone in the academic study of organophosphorus toxicology. It is extensively used as a model compound to investigate the mechanisms of acetylcholinesterase inhibition and reactivation. smolecule.com Researchers utilize pralidoxime in in vitro studies to assess its efficacy against various organophosphates and to understand the structural requirements for effective reactivation. smolecule.comresearchgate.net These studies have revealed that the effectiveness of pralidoxime can vary depending on the specific organophosphate involved. researchgate.nethhs.gov For instance, it is generally more effective against poisoning by certain nerve agents like sarin (B92409) and VX, but shows limited efficacy against others such as soman (B1219632) and tabun. hhs.govnih.gov

The compound's charged nature, which limits its ability to cross the blood-brain barrier, is a significant area of academic inquiry. nih.govnih.gov This limitation restricts its effectiveness in counteracting the central nervous system effects of organophosphate poisoning. nih.gov Consequently, much research has been devoted to developing novel oximes with improved brain penetration. nih.govscience.gov

Current Research Challenges in Cholinesterase Reactivation

Despite decades of research, significant challenges remain in the field of cholinesterase reactivation. A major hurdle is the lack of a broad-spectrum reactivator that is effective against all types of organophosphate inhibitors. nih.gov The search for a "universal" oxime continues to be a primary goal for researchers. srce.hrnih.gov

Another significant challenge is the phenomenon of "aging." This process involves a chemical change in the phosphorylated enzyme that renders it resistant to reactivation by oximes. nih.govresearchgate.net The rate of aging varies depending on the specific organophosphate, making timely administration of the antidote critical. researchgate.net

Furthermore, the clinical effectiveness of pralidoxime has been a subject of debate. researchgate.netmums.ac.ir While some studies have shown benefit, others have reported a lack of efficacy, particularly in cases of self-poisoning with large amounts of less potent insecticides. researchgate.netnih.gov This has led to calls for further research to identify more effective oxime regimens and to better understand which patient populations are most likely to benefit from treatment. cambridge.orgresearchgate.net

Data on Pralidoxime Iodide

| Property | Value |

| IUPAC Name | (NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |

| Molecular Formula | C7H9IN2O |

| Molecular Weight | 264.06 g/mol |

| CAS Number | 94-63-3 |

This data is compiled from publicly available chemical databases.

Structure

3D Structure of Parent

Properties

CAS No. |

29603-75-6 |

|---|---|

Molecular Formula |

C7H9IN2O |

Molecular Weight |

264.06 g/mol |

IUPAC Name |

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H |

InChI Key |

QNBVYCDYFJUNLO-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N\O.[I-] |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[I-] |

Origin of Product |

United States |

Mechanistic Studies of Cholinesterase Reactivation by Pralidoxime Iodide, Z

Cholinesterase Enzyme Inhibition by Organophosphorus Compounds

Organophosphorus (OP) compounds exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. patsnap.comhhs.gov The standard function of AChE is to terminate nerve impulses by breaking down acetylcholine into choline (B1196258) and acetic acid, a process crucial for the proper functioning of the nervous system. nih.govnih.gov

The inhibitory action of organophosphates involves the formation of a covalent bond between the phosphorus atom of the OP and the hydroxyl group of a specific serine residue located at the esteratic site within the active center of the AChE enzyme. patsnap.comnih.govnih.govnih.gov This reaction, known as phosphorylation, results in a stable, inactive phosphoester-enzyme complex. drugbank.com Consequently, the enzyme is no longer able to bind and hydrolyze its natural substrate, acetylcholine.

The accumulation of unhydrolyzed acetylcholine in the synaptic cleft leads to hyperstimulation of both muscarinic and nicotinic cholinergic receptors throughout the central and peripheral nervous systems. nih.govnih.gov This overstimulation is the underlying cause of the cholinergic crisis, a toxidrome characterized by a range of symptoms from excessive secretions and muscle fasciculations to respiratory failure and death. nih.govlitfl.com While the initial phosphorylation of AChE can be reversible, the bond can undergo a subsequent chemical modification, making the inhibition effectively irreversible. patsnap.com

Nucleophilic Reactivation Mechanism of Pralidoxime (B1201516) Iodide, (Z)-

Pralidoxime iodide, a member of the oxime family of compounds, is a critical antidote designed to reverse the inhibition of AChE by organophosphates. nih.govnih.gov Its primary mechanism of action is the reactivation of the phosphorylated enzyme, thereby restoring its ability to hydrolyze acetylcholine. wikipedia.org

The reactivation process is a nucleophilic displacement reaction. nih.gov Pralidoxime is designed to have a high affinity for the inhibited AChE active site. The positively charged quaternary nitrogen in its pyridinium (B92312) ring is drawn to the anionic site of the enzyme, properly orienting the molecule for the subsequent reaction. pharmaguideline.comwikipedia.org

Role of the Oxime Moiety in Phosphoryl Displacement

The key functional group in Pralidoxime iodide is the oxime moiety (-CH=NOH). nih.gov Under physiological conditions, the oxime group can deprotonate to form a highly nucleophilic oximate anion. drugbank.com This potent nucleophile then executes a direct attack on the electrophilic phosphorus atom of the organophosphate that is covalently bound to the AChE's serine residue. nih.govnih.gov

This nucleophilic attack is stronger than that of water, which would be required for spontaneous hydrolysis of the phosphoester bond. The attack results in the cleavage of the bond between the phosphorus atom and the serine hydroxyl group. patsnap.comlitfl.com A new, stable phosphorylated oxime complex is formed, which then detaches from the active site, leaving behind a regenerated and functional acetylcholinesterase enzyme. patsnap.comwikipedia.org

Interaction with the Esteratic Site of Acetylcholinesterase

The acetylcholinesterase enzyme possesses a complex active site that includes an esteratic site, containing the critical serine residue, and an anionic site. patsnap.comwikipedia.org While the organophosphate directly binds to the esteratic site, the effective action of Pralidoxime iodide relies on its interaction with both regions. patsnap.com

Pralidoxime is able to attach to the unblocked anionic site of the acetylcholinesterase enzyme. wikipedia.org This initial binding correctly positions the oxime end of the molecule in close proximity to the phosphorylated esteratic site. patsnap.compharmaguideline.com This precise orientation facilitates the efficient nucleophilic attack by the oxime on the phosphorus atom, leading to the displacement of the organophosphate and the reactivation of the enzyme. nih.gov

Enzyme Aging and Reactivation Dynamics

The efficacy of Pralidoxime iodide is critically time-dependent due to a process known as "aging." nih.govpharmaguideline.com Aging is a chemical change that occurs in the phosphorylated AChE complex over time, rendering it resistant to reactivation by oximes. drugbank.compatsnap.com

This process involves the dealkylation, or loss of an alkyl group, from the phosphorus moiety of the bound organophosphate. pharmaguideline.com The resulting negatively charged oxyanion on the phosphorus atom forms a more stable, strengthened bond with the enzyme, which is resistant to the nucleophilic attack of pralidoxime. drugbank.com Once the enzyme has "aged," the inhibition is considered irreversible, and the restoration of cholinergic function requires the synthesis of new AChE. patsnap.compharmaguideline.com

The rate of aging varies significantly depending on the specific chemical structure of the organophosphorus compound. This variability creates a therapeutic window during which pralidoxime administration is most effective.

| Organophosphate Class | Example Compounds | Approximate Aging Half-Life |

|---|---|---|

| Dimethyl Compounds | Dichlorvos, Malathion (B1675926) | 3.7 hours |

| Diethyl Compounds | Diazinon, Parathion | 33 hours |

| Nerve Agents | Soman (B1219632) | 2-6 minutes |

Exploration of Direct Organophosphate Detoxification Pathways

In addition to its primary role as a reactivator of inhibited acetylcholinesterase, research indicates that pralidoxime may also contribute to detoxification through pathways independent of enzyme reactivation. litfl.comwikipedia.org It is suggested that pralidoxime can detoxify certain organophosphates by direct chemical reaction. nih.govnih.govlitfl.com

Structure Activity Relationships Sar of Pralidoxime Iodide, Z and Analogs

Influence of Pyridinium (B92312) Ring Substitutions on Reactivation Potency

Modifications to the pyridinium ring of pralidoxime (B1201516) analogs have a significant impact on their reactivation efficacy. Strategic placement of different functional groups can enhance binding affinity to the inhibited enzyme and improve the rate of reactivation.

Research has shown that the addition of electron-donating groups (EDGs) at the para (R1) and/or ortho (R2) positions of the 2-PAM pyridinium ring can increase the electron density of the aromatic system. nih.gov This modification can make the molecule more nucleophilic and hydrophobic, potentially improving its interaction with the aromatic residues within the AChE binding pocket. nih.gov Computational studies have identified that adding phenyl and methyl groups to the para and ortho positions, respectively, could increase binding affinity and enhance AChE reactivation. nih.gov

Furthermore, the introduction of halogen atoms to the pyridinium core has been explored. acs.org A study on halogenated 2-PAM analogs demonstrated that substitutions at the C3 position were superior to those at the C5 position for reactivating NEMP-inhibited human recombinant AChE (hrAChE). acs.org The highest reactivation potency among the tested compounds was observed with a C3 fluorinated oxime. acs.org The hydrophobic properties of substituents also play a role; a nonoxime hydrophobic group at the 3-position on the pyridinium ring has been shown to have a positive effect on the binding affinity of bispyridinium oximes to organophosphate-inhibited AChE. nih.gov A systematic "methyl scan" of the 2-PAM structure has also indicated that the 4-position of the ring is tolerant of modifications, providing another avenue for analog design. pitt.edu

| Substitution Position | Substituent Type | Observed Effect on Potency | Reference Compound |

|---|---|---|---|

| C3 | Fluorine | Superior reactivation compared to C5 substitution and 2-PAM. acs.org | 2-PAM |

| C3 | Bromine | Most potent reactivator of OP-inhibited hrBChE. acs.org | 2-PAM |

| C4 (para) & C6 (ortho) | Phenyl & Methyl (Electron-Donating) | Predicted to increase binding affinity and reactivation. nih.gov | 2-PAM |

| C3 | Hydrophobic group | Positive effect on binding affinity. nih.gov | Bispyridinium Oximes |

| C4 | Methyl | Position is tolerant to modification. pitt.edu | 2-PAM |

Impact of Oxime Group Position and Stereoisomerism (Z)-configuration

The positioning of the oxime functional group on the pyridinium ring is a decisive factor for reactivating potency. nih.gov Different positions are optimal for reactivating AChE inhibited by different types of organophosphates. nih.gov While pralidoxime features the oxime at the 2-position (ortho), analogs have been synthesized with the oxime at the 3- (meta) and 4-positions (para). researchgate.net Some studies have indicated that oximes with the functional group at the 4-position could be more effective than 2-PAM in the peripheral nervous system. nih.gov

A critical aspect of the oxime group is its stereoisomerism. Due to the carbon-nitrogen double bond, the oxime exists as two geometric isomers: (E) and (Z). Historically, the (E)-isomer of pralidoxime has been the primary focus of research and is considered to have significantly superior binding characteristics and reactivation potential. However, the (Z)-isomer, while less studied, is also considered to be therapeutically active. There is a growing body of research dedicated to understanding the distinct properties and potential role of the (Z)-isomer of pralidoxime.

Effects of Linker Chain Length and Structure in Bispyridinium Oximes

Research indicates that the length of the linker chain is a key parameter for the binding of the reactivator to its target enzyme. acs.org In some series of bisquaternary oximes, a longer linker chain has been found to be proportional to an increase in the reversible inhibition of AChE. nih.gov However, other studies suggest that the nature of the linker, for instance, comparing an oxybismethylene to a trimethylene linker, is of minor importance compared to the position of the oxime group(s) on the pyridinium rings. nih.gov This highlights the complex interplay between different structural components of these molecules.

| Linker Type | Linker Length | Observed Effect | Reference |

|---|---|---|---|

| Alkylene | Variable (n=2-9) | Increasing chain length led to increasing affinity but decreasing speed of reactivation. researchgate.net | researchgate.net |

| Alkylene | Increasing length | Proportional to increase in reversible inhibition. nih.gov | nih.gov |

| Oxybismethylene vs. Trimethylene | - | Considered of minor importance compared to oxime group position. nih.gov | nih.gov |

| Alkyl Chain | 3 carbons vs. 4 carbons | Demonstrated a significant difference in binding affinity, highlighting its importance. acs.org | acs.org |

Role of Quaternary Nitrogen in Enzyme Interaction

A defining feature of pralidoxime and its effective analogs is the presence of a quaternary nitrogen atom, which carries a permanent positive charge. This quaternary ammonium (B1175870) group is crucial for the molecule's ability to interact with and reactivate inhibited AChE. Its primary role is to mimic the quaternary nitrogen of the natural substrate, acetylcholine (B1216132). chegg.com

Analysis of Reversible Cholinesterase Inhibition by Oximes

In addition to their primary function as reactivators, oximes can also act as reversible inhibitors of AChE. nih.govnih.gov They can bind to the active site of the native, uninhibited enzyme, and in some cases, to allosteric sites. mmsl.cz This reversible binding can offer a degree of protection to the enzyme from subsequent inhibition by organophosphates. mmsl.cz

The inhibitory potency of an oxime is highly dependent on its structure. mmsl.cz Studies have established a structure-activity relationship for this inhibitory action, noting that factors like the number of pyridinium rings and the length of the linker chain in bis-pyridinium compounds influence the degree of reversible inhibition. nih.govnih.gov There is a strong correlation between the in vitro AChE inhibition, measured by the half-maximal inhibitory concentration (IC50), and the in vivo toxicity (LD50) of the oximes. researchgate.net Oximes that are strong inhibitors tend to be more toxic. researchgate.net This dual activity as both an inhibitor and a reactivator must be considered in the design of new, more effective compounds.

| Oxime | IC50 (rat blood AChE) | Relative Toxicity (LD50) |

|---|---|---|

| K-107, K-108, K-113 (xylene linker) | 1-9 µM (Strongest Inhibition) | Low (More Toxic) researchgate.net |

| K-27, K-48, HI-6 | >500 µM (Weakest Inhibition) | High (Less Toxic) researchgate.net |

| Pralidoxime | >500 µM (Weak Inhibition) | High (Less Toxic) researchgate.net |

| Obidoxime (B3283493) | >500 µM (Weak Inhibition) | High (Less Toxic) researchgate.net |

In Vitro Research Methodologies and Findings

Reactivation Efficacy Against Diverse Organophosphorus Agents

The effectiveness of pralidoxime (B1201516) in reactivating cholinesterase is highly dependent on the specific organophosphorus agent that has inhibited the enzyme. In vitro studies are essential for determining the spectrum of its activity against various OPs, from pesticides to highly toxic chemical warfare agents.

Comparative Reactivation Profiles with Other Oximes

In vitro assessments consistently demonstrate that the reactivation potency of pralidoxime varies significantly when compared to other oximes, such as obidoxime (B3283493), trimedoxime, and asoxime (HI-6). The relative efficacy is contingent upon the specific organophosphate inhibitor.

For instance, in studies involving human erythrocyte AChE inhibited by the nerve agent tabun, obidoxime and trimedoxime showed the best reactivation results, followed by experimental oximes like K075, K027, and K048. These were all found to be superior to pralidoxime and HI-6. frontiersin.org Conversely, when AChE was inhibited by sarin (B92409), HI-6 was found to be a more efficient reactivator than pralidoxoxime, obidoxime, or K027. frontiersin.orgnih.gov For VX-inhibited AChE, pralidoxime's reactivation potency was relatively low, similar to that of obidoxime and methoxime. frontiersin.org

When tested against various pesticide-inhibited AChE, the reactivation efficacy was found to increase in the order of obidoxime > HLö 7 > pralidoxime > HI-6. researchgate.net Pralidoxime and HI-6 were notably effective only against methamidophos-inhibited enzyme in this particular study. researchgate.net In another comparative study against paraoxon-inhibited human erythrocyte AChE, the ranking of reactivator potencies was determined as K027 > K048 > K033 > pralidoxime, with pralidoxime being the least efficacious. frontiersin.org

| Organophosphorus Agent | Cholinesterase Source | Reactivation Efficacy Ranking | Reference |

|---|---|---|---|

| Tabun | Human Erythrocyte AChE | Obidoxime/Trimedoxime > K-oximes > Pralidoxime/HI-6 | frontiersin.org |

| Sarin | Human/Pig Brain AChE | HI-6 > Obidoxime/Pralidoxime | frontiersin.orgnih.gov |

| VX | Human Erythrocyte AChE | HI-6 > Pralidoxime/Obidoxime/Methoxime | frontiersin.org |

| Paraoxon (B1678428) (ethyl) | Human Erythrocyte AChE | K027 > K048 > K033 > Pralidoxime | frontiersin.org |

| Various Pesticides | Rat Brain AChE | Obidoxime > HLö 7 > Pralidoxime > HI-6 | researchgate.net |

Species-Specific Cholinesterase Reactivation Studies (e.g., human vs. animal cholinesterases)

Significant differences in the reactivating potency of oximes have been observed between human and various animal species, which complicates the extrapolation of animal data to human scenarios. nih.govresearchgate.net In vitro studies are crucial for delineating these species-specific variations.

Research comparing the reactivation rate constants of several oximes with human, rabbit, rat, and guinea-pig AChE inhibited by sarin, cyclosarin, and VX has revealed marked differences among the species. nih.govresearchgate.net These differences are dependent on both the specific organophosphate inhibitor and the oxime being tested. nih.gov For example, it has been noted that phenoxyalkyl pyridinium (B92312) oximes are more efficient reactivators than pralidoxime for NEMP-inhibited rat AChE; however, these results are not directly comparable to human AChE due to both species differences and variations in methodology. acs.org

Studies using rat brain homogenates have been employed to test pralidoxime's reactivation potential against a range of inhibitors including chlorpyrifos, paraoxon, VX, sarin, and tabun. researchgate.net At a concentration of 10⁻³ M, pralidoxime showed reactivation of AChE inhibited by paraoxon, chlorpyrifos, Russian VX, VX, and sarin. researchgate.net However, at a lower concentration of 10⁻⁵ M, which is more comparable to therapeutic levels, sufficient reactivation was not achieved. researchgate.net This suggests that pralidoxime may be a poor reactivator for some OP-inhibited enzymes in this animal model. researchgate.net

Enzyme Kinetic Studies

Enzyme kinetics provide a quantitative framework for understanding the interactions between pralidoxime, cholinesterases, and organophosphorus inhibitors. These studies measure key parameters that define the rates of inhibition, reactivation, and the irreversible loss of reactivatability known as "aging."

Inhibition Kinetics of Cholinesterases

While pralidoxime's primary role is reactivation, it and other oximes can also act as weak, reversible inhibitors of cholinesterases. researchgate.net Kinetic studies are used to determine the inhibitory potential of these compounds. For instance, studies on halogenated derivatives of pralidoxime found them to be weak inhibitors of human recombinant acetylcholinesterase (hrAChE) in the micromolar range and very weak inhibitors of human recombinant butyrylcholinesterase (hrBChE). acs.org This low intrinsic inhibitory activity is a desirable characteristic for a reactivating agent. frontiersin.org

Reactivation Kinetics of Phosphorylated Cholinesterases

Studies have determined these constants for pralidoxime and other oximes against various OP-inhibited cholinesterases from different species. nih.gov For example, the bimolecular regeneration rate constant (kr) for pralidoxime iodide (2-PAM) regenerating diisopropylphospho-acetylcholinesterase from fetal bovine serum was found to be 14.7 M⁻¹ min⁻¹. nih.gov In cases of severe poisoning with certain insecticides like Bidrin, in vitro studies have shown that even at high concentrations, pralidoxime iodide produces insignificant reactivation of inhibited cholinesterases. nih.gov The therapeutic effect of an oxime is dependent on achieving a plasma concentration sufficient for reactivation, which in turn depends on the specific organophosphate agent. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| KD | Dissociation constant | Reflects the affinity of the oxime for the OP-inhibited enzyme. A lower KD indicates higher affinity. |

| kr | First-order reactivation rate constant | Represents the ability of the oxime to remove the OP from the enzyme's active site. |

| kr2 (kr/KD) | Second-order reactivation rate constant | Provides an overall measure of the reactivation potency of the oxime. |

Aging Kinetics of Organophosphorus-Inhibited Enzymes

Following inhibition by an organophosphate, the phosphorylated enzyme can undergo a time-dependent chemical alteration known as "aging." litfl.comhhs.gov This process, typically a dealkylation of the phosphoryl-enzyme conjugate, results in a form of the enzyme that is refractory to reactivation by oximes. oup.comnih.govnih.gov The rate of aging is highly dependent on the chemical structure of the specific organophosphate. litfl.comnih.gov

For example, AChE inhibited by the nerve agent soman (B1219632) has an aging half-life of approximately two minutes, rendering oxime therapy ineffective shortly after exposure. nih.gov In contrast, AChE inhibited by dimethylphosphorylating agents like malathion (B1675926) has an aging half-life of about 3.7 hours. nus.edu.sg For diethylphosphorylating agents such as parathion, the window is even longer, with an aging half-life of around 33 hours. nus.edu.sg VX-inhibited human AChE ages very slowly, with a half-life estimated to be between 36 and 138 hours. oup.com Pralidoxime itself can slow the process of aging, providing a wider window for its reactivating action. hhs.gov However, some studies suggest that certain pyridinium compounds, while structurally similar to oximes, may accelerate aging under specific conditions. nih.gov

Molecular Interaction Studies with Cholinesterases

Investigations into the molecular interactions of Pralidoxime iodide, (Z)- with cholinesterases, particularly acetylcholinesterase (AChE), are fundamental to understanding its mechanism. These studies primarily focus on its binding characteristics within the enzyme's active site and its intrinsic chemical activities.

Binding Affinity and Active Site Localization

Pralidoxime iodide, (Z)- is recognized as a reactivator of acetylcholinesterase that has been inhibited by organophosphorus compounds. nih.gov Its mechanism of action involves a direct interaction with the inhibited enzyme. medchemexpress.compatsnap.com Organophosphates block the normal function of AChE by phosphorylating a serine hydroxyl group within the enzyme's active site, specifically at the esteratic site. wikipedia.orgnih.gov This action results in a temporarily inactivated enzyme. nih.gov

Pralidoxime iodide, (Z)- functions by binding to the anionic site of the acetylcholinesterase active center, which remains unoccupied by the organophosphate. wikipedia.orgnih.gov This positioning allows the oxime moiety of the pralidoxime molecule to perform a nucleophilic attack on the phosphorus atom of the organophosphate that is bound to the serine site. medchemexpress.comhhs.gov This process effectively cleaves the bond between the organophosphate and the enzyme. nih.govpatsnap.com The resulting complex of the poison and the antidote then detaches from the enzyme, thereby regenerating a fully functional acetylcholinesterase. wikipedia.org The efficacy of this reactivation is dependent on the chemical structure of the specific organophosphate inhibitor. hhs.gov

Investigating Esterase-like Activity of Pralidoxime Iodide, (Z)-

Research has demonstrated that Pralidoxime iodide, (Z)- exhibits intrinsic esterase-like activity, meaning it can hydrolyze substrates independently of its role as an enzyme reactivator. nih.gov Studies have shown that it can dose-dependently hydrolyze acetylthiocholine (B1193921) iodide (ASCh), a common substrate used in acetylcholinesterase activity assays. nih.gov

In one study, the presence of 5 mM of Pralidoxime iodide, (Z)- increased the apparent activity of AChE inhibited by a VX analog to approximately 200% of normal levels. nih.gov This effect was attributed to the direct hydrolysis of the ASCh substrate by Pralidoxime iodide, (Z)-, which produces thiocholine. nih.gov Further analysis using high-performance liquid chromatography (HPLC) confirmed that during this hydrolysis, Pralidoxime iodide, (Z)- is converted into its acetylated form. nih.gov This esterase-like activity has also been observed in other oximes, such as obidoxime and diacetylmonoxime, with the strength of this activity corresponding to their known potency as reactivators of inhibited AChE. nih.gov These findings suggest that the direct hydrolysis of substrates by oximes must be considered when evaluating their effects in in vitro assays that use substrates like ASCh. nih.gov

| Compound | Concentration | Substrate | Observed Effect on Inhibited AChE Activity | Mechanism |

|---|---|---|---|---|

| Pralidoxime iodide, (Z)- | 5 mM | Acetylthiocholine iodide (ASCh) | Increase to ~200% of normal levels | Direct hydrolysis of ASCh, producing thiocholine |

Cellular Permeability Studies

The ability of Pralidoxime iodide, (Z)- to cross cellular barriers is a critical factor, particularly concerning its access to the central nervous system. In vitro models are employed to quantify this permeability and to understand the transport mechanisms involved.

In Vitro Blood-Brain Barrier Transport Models (e.g., MDCK cell lines)

The blood-brain barrier (BBB) presents a significant obstacle for many therapeutic compounds. thebraintumourcharity.org To assess the potential of Pralidoxime iodide, (Z)- to cross this barrier, in vitro studies have utilized cell lines such as the Madin-Darby canine kidney (MDCK) cells and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs). nih.govnih.gov These cells form tight junctions that mimic the BBB, limiting paracellular transport and making them a standard model for evaluating the brain penetration of small molecules. nih.gov

Transwell permeability assays with these cell lines have shown that Pralidoxime iodide, (Z)- has low permeability. nih.govnih.gov The measured permeability coefficient (Papp) is approximately 2 × 10⁻⁶ cm s⁻¹ in MDCK cells and 1 × 10⁻⁶ cm s⁻¹ in BC1-hBMECs. nih.govnih.govresearchgate.net This low permeability is consistent with its ionic nature and helps explain the limited concentrations of the compound found in the brain during in vivo animal studies. nih.govresearchgate.net

| Cell Line Model | Permeability Coefficient (Papp) |

|---|---|

| Madin-Darby Canine Kidney (MDCK) | ~2 × 10⁻⁶ cm s⁻¹ |

| Human Brain Microvascular Endothelial Cells (BC1-hBMECs) | ~1 × 10⁻⁶ cm s⁻¹ |

Evaluation of Efflux Pump Substrate Properties

Efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are expressed at the BBB and actively transport various substances out of the brain, limiting their accumulation. To determine if Pralidoxime iodide, (Z)- is a substrate for these pumps, studies have been conducted using MDCK cell lines genetically engineered to overexpress them, such as MDCKII-MDR1 (for P-gp) and MDCKII-FLuc-ABCG2 (for BCRP). nih.govnih.gov

By measuring the permeability in both directions across the cell monolayer (apical-to-basolateral and basolateral-to-apical), researchers can calculate an efflux ratio. A high efflux ratio indicates that the compound is actively transported by an efflux pump. nih.gov For Pralidoxime iodide, (Z)-, these studies found no significant difference between the directional permeabilities. nih.gov The results conclusively show that Pralidoxime iodide, (Z)- is not a substrate for either the P-gp or BCRP efflux pumps. nih.govnih.govresearchgate.net

In Vivo Research in Animal Models

Evaluation of Reactivation Efficacy and Antidotal Effects in Animal Models

The in vivo assessment of Pralidoxime (B1201516) iodide, (Z)- in animal models reveals a complex and varied efficacy profile. The antidotal effects are highly dependent on the animal species, the specific organophosphorus (OP) agent used for intoxication, and the compartment (peripheral or central) being examined.

The effectiveness of pralidoxime in reactivating peripheral acetylcholinesterase (AChE) and conferring protection against organophosphate poisoning is not uniform across different animal species. Studies have demonstrated that pralidoxime provides significant protection against soman (B1219632) intoxication in rats and mice. nih.gov However, its efficacy is markedly reduced in guinea pigs and nonhuman primates under similar conditions. nih.gov This species-specific difference highlights the challenges in extrapolating antidotal efficacy data from rodent models to humans. nih.gov

Furthermore, the choice of organophosphorus agent is a critical determinant of pralidoxime's success. In a comparative study in rats poisoned with soman, the oxime HI-6 led to significantly higher levels of cholinesterase (ChE) in the blood and other peripheral tissues, which was associated with survival. nih.gov In contrast, pralidoxime chloride (2-PAM) did not produce the same level of ChE reactivation in the periphery and afforded no protection against soman-induced lethality in this model. nih.gov The research suggested that maintaining a sufficient level of active ChE in the periphery is crucial for survival following soman exposure. nih.gov The reactivation of butyrylcholinesterase (BuChE), another cholinesterase found in plasma, has also been shown to be variable depending on the specific OP compound. nih.govnih.govresearchgate.net

| Animal Model | Organophosphorus Agent | Peripheral Reactivation Efficacy | Reference |

|---|---|---|---|

| Rats, Mice | Soman | Significant Protection | nih.gov |

| Guinea Pigs, Nonhuman Primates | Soman | Not Effective | nih.gov |

| Rats | Soman | No significant ChE reactivation or protection (compared to HI-6) | nih.gov |

A significant limitation for cholinesterase reactivators is their ability to cross the blood-brain barrier (BBB) to counteract the central nervous system (CNS) effects of organophosphate poisoning. researchgate.net While pralidoxime has historically been considered to have poor CNS penetration, in vivo studies using microdialysis in rats have provided conclusive evidence that pralidoxime iodide does cross the BBB. researchgate.netnih.gov

Following intravenous administration, pralidoxime appeared in the brain dialysate in a dose-dependent manner. researchgate.netnih.gov The research calculated the mean BBB penetration of pralidoxime to be approximately 10%. researchgate.netnih.gov Specifically, the ratio of its concentration in the striatal extracellular fluid to that in the blood was 0.093 +/- 0.053 one hour after administration. researchgate.netnih.gov Further investigation suggested that this penetration might be mediated by a Na+-dependent transport system. researchgate.netnih.gov Despite this evidence of CNS penetration, the therapeutic impact remains debatable. In studies with soman-poisoned rats, neither pralidoxime nor HI-6 was found to reactivate inhibited cholinesterase in the brain. nih.gov The low permeability of the molecule is considered a primary reason for its limited concentration in the brain and, consequently, slow enzyme reactivation in the CNS. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Mean BBB Penetration | Approximately 10% | researchgate.netnih.gov |

| Striatal Extracellular/Blood Concentration Ratio (1 hr post-dose) | 0.093 +/- 0.053 | researchgate.netnih.gov |

| Transport Mechanism | Suggested to be Na+-dependent | researchgate.netnih.gov |

| Reactivation of Soman-Inhibited Brain ChE | Not observed | nih.gov |

Pharmacokinetic-Toxicodynamic (PK-TD) Modeling in Animal Studies

To better understand the complex relationship between drug concentration and therapeutic effect, pharmacokinetic-toxicodynamic (PK-TD) modeling has been applied in animal studies of pralidoxime. Research in male Sprague-Dawley rats poisoned with paraoxon (B1678428) sought to define these relationships for pralidoxime's antidotal action. nih.govresearchgate.net

A mechanism-based TD model was successfully developed to describe the inhibition of cholinesterases by paraoxon and their subsequent reactivation by pralidoxime. nih.govresearchgate.net In vitro analysis within this study determined that the pralidoxime concentration required to produce 50% of the maximal reactivation effect (EC50) was 4.67 mg/L. nih.govresearchgate.net The in vivo component of the study revealed a critical disconnect between biochemical reactivation and physiological recovery. While pralidoxime treatment resulted in a fast and total reactivation of cholinesterase activity in the blood over a 210-minute period, the therapeutic effect on respiratory toxicity was transient, lasting less than 30 minutes. nih.govresearchgate.net The PK-TD model was able to capture this complex time course, explaining the transient nature of the pharmacological response despite sustained peripheral enzyme reactivation. nih.govresearchgate.net This modeling provides crucial insights for optimizing therapies with oxime reactivators. nih.govresearchgate.net

Assessment of Physiological Responses to Organophosphorus Exposure and Pralidoxime Iodide, (Z)- in Animal Models

The physiological consequences of organophosphate exposure and the subsequent therapeutic intervention with pralidoxime have been characterized in animal models. In studies using whole-body plethysmography on rats exposed to paraoxon, specific respiratory toxicities were observed, including a decrease in respiratory rate and an increase in expiratory time. nih.govresearchgate.net

Upon administration of pralidoxime, a rapid and complete correction of these respiratory parameters was noted. nih.govresearchgate.net However, this beneficial physiological response was notably transient, persisting for less than 30 minutes, even as blood cholinesterase activity remained fully restored for a much longer duration. nih.govresearchgate.net This finding underscores the complexity of translating biochemical correction into sustained physiological recovery. In other studies involving soman-poisoned rats, a key physiological outcome measured was time-to-death. nih.gov In these experiments, the oxime HI-6 significantly increased the time-to-death, whereas pralidoxime had no effect on this parameter, further highlighting that the choice of oxime and nerve agent combination is critical for achieving positive physiological outcomes. nih.gov

Development and Characterization of Humanized Animal Models for Cholinesterase Research

A significant challenge in the preclinical evaluation of antidotes for organophosphate poisoning is the species-specific differences between common animal models and humans. nih.govmdpi.com Rodents, for instance, express serum carboxylesterase, an enzyme that can scavenge and detoxify certain organophosphorus compounds, providing a degree of protection not present in humans. mdpi.comnih.gov Additionally, minor differences in the amino acid sequence of the acetylcholinesterase enzyme between species can significantly alter how it interacts with both OP inhibitors and oxime reactivators. mdpi.com

To address these limitations and create more predictive models, "humanized" mice have been developed. mdpi.comnih.gov A notable example is the KIKO (knock-in/knockout) mouse model. nih.govmdpi.com This genetically modified strain incorporates two key features on a C57BL/6J background:

Carboxylesterase Knockout (KO): The gene for serum carboxylase (Es1) is nonfunctional, removing this confounding scavenging pathway. nih.gov

Human Acetylcholinesterase Knock-in (KI): The mouse AChE gene is altered to express the amino acid sequence of the human form of the enzyme. nih.gov

The development of the KIKO mouse provides a unique and more clinically relevant small animal model to study compounds that directly interact with human AChE. mdpi.com This model is expected to improve the assessment of CWNA toxicity and facilitate the development of more effective medical countermeasures. mdpi.com

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Enzyme-Reactivator Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of pralidoxime (B1201516), docking simulations are instrumental in visualizing the binding modes within the active site of both native and inhibited cholinesterases. These investigations have revealed that interactions such as hydrogen bonds and hydrophobic interactions are crucial for the binding of pralidoxime derivatives to the enzyme's active site.

Docking studies have been employed to explore the binding of various pralidoxime derivatives and other novel oximes to the active site of AChE. For instance, in a study on new pralidoxime derivatives, docking results indicated that favorable interactions with key amino acid residues at the active site are characterized by negative binding energies (ΔGbind), suggesting spontaneous binding. One such study demonstrated that a derivative with a 4-methylbenzyl group exhibited a more favorable ΔGbind of -11.14 Kcal/mol compared to pralidoxime itself, indicating potentially stronger interactions with the AChE active site. These studies often serve as a preliminary step for more complex simulations like molecular dynamics and QM/MM calculations.

| Compound | Binding Energy (ΔGbind) | Key Interacting Residues (Example) | Reference |

| Pralidoxime | Not specified in provided context | Not specified in provided context | General Docking Studies |

| Pralidoxime Derivative (No. 9) | -11.14 Kcal/mol | Key amino acids at active site | nih.gov |

Molecular Dynamics Simulations of Pralidoxime Iodide, (Z)- Interactions with Cholinesterases

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between the reactivator and the enzyme over time, offering insights into the conformational changes and stability of the enzyme-reactivator complex. Studies on pralidoxime have utilized MD simulations to understand its transport to the active site of inhibited AChE and the role of its net charge in this process.

Classical MD simulations have shown that pralidoxime is maintained within the active site of the enzyme in a region that is favorable for the subsequent dephosphorylation reaction. These simulations have highlighted the importance of the positive charge of pralidoxime for its guidance and stabilization within the enzyme's active site gorge. For instance, MD studies of human AChE inhibited by the nerve agent tabun have demonstrated that the positively charged pralidoxime is effectively transported to the active site. In contrast, its neutral and anionic deaza analogues have a tendency to leave the active site, underscoring the critical role of the quaternary nitrogen in guiding the molecule to its target. themedicon.com

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reactivation Mechanism

To elucidate the chemical reactions involved in the reactivation of inhibited AChE, hybrid quantum mechanical/molecular mechanical (QM/MM) methods are employed. These approaches treat the reactive core of the system (the oxime, the organophosphate, and key amino acid residues) with high-level quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics. This allows for the detailed study of bond-breaking and bond-forming events during the reactivation process.

QM/MM studies have been instrumental in proposing an energetically favorable mechanism for the reactivation of tabun-inhibited human AChE by pralidoxime. semanticscholar.org These calculations help in identifying the transition states and intermediates of the dephosphorylation reaction, providing a more complete picture of the reactivation mechanism at an electronic level. semanticscholar.org A combined QM/MM study on the reactivation of VX-inhibited human AChE by deprotonated pralidoxime has further supported the feasibility of the reactivation occurring via a nucleophilic attack of the deprotonated form of the oxime on the phosphorylated serine residue. nih.govmdpi.com This study calculated an energy barrier of 19.96 kJ/mol for the reactivation reaction, suggesting a relatively facile process once the reactivator is correctly positioned. nih.gov

| System | Computational Method | Key Finding | Reference |

| Tabun-inhibited HuAChE + Pralidoxime | MD and QM/MM | Proposes an energetically favorable reactivation mechanism. | semanticscholar.org |

| VX-inhibited HssAChE + Deprotonated Pralidoxime | QM/MM | Confirms the feasibility of reactivation via nucleophilic attack and calculates the energy barrier. | nih.govmdpi.com |

In Silico Design and Prediction of Novel Oxime Reactivators

The insights gained from molecular modeling studies are actively used in the in silico design of novel oxime reactivators with potentially improved efficacy. By understanding the structure-activity relationships, researchers can computationally design and screen new compounds before their synthesis and experimental testing.

This approach has led to the development of various novel reactivators, including isatin-pyridine oxime hybrids and halogenated pralidoxime derivatives. mdpi.comacs.org For example, new halogenated oximes derived from pralidoxime were designed with the aim of lowering the pKa of the oxime group to enhance the formation of the more nucleophilic oximate anion. acs.org Computational frameworks have also been developed to systematically generate and screen large libraries of potential reactivators for their efficacy and ability to cross the blood-brain barrier. dntb.gov.ua

Correlation of Computational Data with In Vitro and In Vivo Experimental Findings

A crucial aspect of computational chemistry is the validation of its predictions through correlation with experimental data. For oxime reactivators, this involves comparing in silico predictions of binding affinity and reactivation potency with results from in vitro and in vivo studies.

Several studies have reported a good alignment between theoretical data from docking and DFT calculations with experimental results in predicting the free energies of oximes. This correlation enhances the predictive power of computational models and aids in the rational design of more effective reactivators. For instance, in silico studies of novel isatin-pyridine oxime hybrids showed comparable in vitro reactivation potency to pralidoxime, supporting the predictive capability of the computational models used. mdpi.com However, it is also noted that while computational studies can predict binding and potential for reactivation, the actual in vitro efficacy can be influenced by various factors. For example, some studies have shown that despite favorable computational predictions, pralidoxime may act as a poor reactivator for AChE inhibited by certain organophosphates. researchgate.net This highlights the importance of integrating computational and experimental approaches for a comprehensive understanding.

Synthesis and Derivatization Strategies for Novel Oxime Reactivators

Synthetic Pathways for Pralidoxime (B1201516) Iodide, (Z)-

The chemical synthesis of Pralidoxime iodide, also known as 2-pyridine aldoxime methyl iodide or 2-PAM iodide, is a well-established process. The primary route involves a two-step procedure. wikipedia.org The first step is the formation of the oxime, followed by a quaternization reaction.

The synthesis begins with the treatment of pyridine-2-carboxaldehyde with hydroxylamine (B1172632). This reaction yields pyridine-2-aldoxime. wikipedia.org Subsequently, the pyridine-2-aldoxime undergoes alkylation with methyl iodide, which results in the formation of Pralidoxime iodide as the iodide salt. wikipedia.org This final step involves a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen of the pyridine ring attacks the methyl group of iodomethane. acs.org

Alternative methylating agents and reaction conditions have been explored to optimize this process. For instance, reacting pyridine-2-aldoxime with methyl methanesulfonate in acetonitrile can produce 2-PAM mesylate in high yields (90%). Similarly, using methyl tosylate in toluene results in 2-PAM tosylate, also with a 90% yield. These alternative salts can then be converted to the chloride salt by treatment with dry hydrogen chloride in isopropanol. researchgate.net Continuous-flow synthesis methods have also been developed, offering a more controlled and potentially scalable approach to production. researchgate.net

Studies investigating the manufacturing process of Pralidoxime have provided insights into the kinetic parameters of its synthesis. Research aimed at scaling up production has shown that the initial step, the preparation of the pyridine-2-aldoxime from pyridine-2-carboxaldehyde and hydroxylamine, exhibits very rapid kinetics. sciencepublishinggroup.com Understanding these parameters is crucial for optimizing reaction conditions, improving yield, and ensuring the efficient and safe manufacture of the compound on a larger scale. sciencepublishinggroup.com

Design and Synthesis of Pralidoxime Iodide, (Z)- Analogs

While Pralidoxime is a crucial antidote, its effectiveness is limited, particularly by its inability to efficiently cross the blood-brain barrier (BBB) due to its permanent positive charge. nih.govsemanticscholar.org This has driven extensive research into designing and synthesizing novel analogs with improved properties, such as enhanced reactivation potency and better central nervous system (CNS) penetration.

A key strategy to improve BBB penetration is the development of uncharged oxime derivatives. The permanent cationic charge on pyridinium (B92312) oximes like Pralidoxime restricts their passage into the CNS. nih.gov To address this, researchers have synthesized a series of uncharged oximes that incorporate a protonable functional group, such as a tertiary amine or imidazole. nih.gov These compounds are designed to exist in an uncharged state, facilitating their diffusion across the BBB, and then become protonated within the CNS to exert their reactivating effect.

Another innovative approach involves creating hybrid molecules that combine the oxime moiety with other pharmacologically active scaffolds. Isatin, an endogenous indole derivative, has been a focus of such research. nih.govnih.gov Novel isatin-pyridinium oxime hybrids have been designed and synthesized, linking an isatin scaffold to a pyridine-4-oxime group via an alkyl chain of varying length. nih.gov

The synthesis of these hybrids is a convergent process. It typically starts with the synthesis of N-(ω-haloalkyl)isatins from isatin and various 1,ω-dihaloalkanes. nih.govdergipark.org.tr These intermediates are then reacted with pyridine-4-aldoxime in a sealed tube at elevated temperatures to yield the final hybrid compounds. nih.gov In vitro testing of these hybrids against acetylcholinesterase inhibited by paraoxon (B1678428) and NEMP (4-nitrophenyl ethyl (phenyl)phosphinate) has shown promising reactivation potency, comparable to that of Pralidoxime. nih.gov

| Compound | Linker (n) | Yield (%) |

|---|---|---|

| 13a | 3 | 15 |

| 13b | 4 | 27 |

| 13c | 5 | 30 |

| 13d | 6 | 40 |

| 13e | 3-oxa-1,5-pentanediyl | 10 |

Data sourced from a 2021 study on the synthesis of isatin-pyridine oxime hybrids. nih.gov Note: Yields are based on the reaction between N-(ω-haloalkyl)isatins and pyridine-4-aldoxime.

Computational studies have guided the rational design of Pralidoxime analogs to enhance their intrinsic reactivation efficiency. nih.govacs.org Research has focused on introducing methyl groups at various positions on the pyridine ring. nih.govresearchgate.net These substitutions are intended to increase the negative charge on the oxime oxygen, thereby improving its nucleophilicity and reactivity towards the phosphorylated enzyme. researchgate.net

Computational exploration of analogs such as 4-methyl-2-PAM (4-Met-2-PAM) and 4,6-dimethyl-2-PAM (4,6-Dimet-2-PAM) has shown they possess better reactivity than the parent compound, Pralidoxime (2-PAM). nih.govacs.org The dual methyl substitution in 4,6-Dimet-2-PAM, in particular, significantly increases the negative charge on the oxygen atom, facilitating a more efficient nucleophilic attack on the phosphorus atom of the organophosphate. acs.org This enhanced reactivity can shift the rate-determining step of the reactivation process from nucleophilic substitution to the initial hydrogen transfer. nih.govacs.org Studies confirmed that 4-Met-2-PAM achieved superior reactivation rates compared to 2-PAM at equivalent concentrations. acs.org

| Compound | Concentration (µM) | Reactivation Rate (%) |

|---|---|---|

| 2-PAM | 18.8 | Not Specified |

| 2-PAM | 75 | Not Specified |

| 4-Met-2-PAM | 18.8 | 67 |

| 4-Met-2-PAM | 75 | 85 |

Data from a 2025 computational and experimental study on methyl-substituted 2-Pralidoxime analogs. acs.org

Strategies for Enhancing Blood-Brain Barrier Permeability of Novel Oximes

A major hurdle for quaternary oximes like Pralidoxime is their limited ability to penetrate the BBB, which prevents them from effectively reactivating AChE in the CNS. nih.govnih.gov Consequently, a significant focus of modern research is on strategies to enhance the brain delivery of these vital antidotes.

Several approaches are being actively investigated:

Prodrugs and Lipophilicity Enhancement: Designing prodrugs or modifying the oxime structure to increase lipophilicity are strategies to facilitate passive diffusion across the BBB. bohrium.com The aforementioned development of uncharged derivatives is a prime example of this approach. nih.gov

Nanoparticle-Based Delivery Systems: The use of nanoparticles (NPs) as delivery vehicles is a promising strategy. springermedizin.de Encapsulating oximes within nanocarriers, such as liposomes, can help shuttle them across the BBB. nih.gov Cationic liposomes, for example, may enhance penetration into the CNS through absorption-mediated transcytosis. nih.gov

Inhibition of Efflux Transporters: Co-administration of the oxime reactivator with inhibitors of efflux transporters, which actively pump xenobiotics out of the brain, is another potential method to increase CNS concentration. bohrium.com

Intranasal Delivery: Direct delivery to the CNS via the intranasal route is being explored as a non-invasive method to bypass the BBB, although research in this area is still in its early stages. bohrium.com

These multifaceted strategies aim to overcome the physiological barriers that have historically limited the efficacy of Pralidoxime and its analogs, paving the way for more effective treatments against organophosphate poisoning.

Emerging Research Perspectives and Methodologies

Advanced Analytical Techniques in Pralidoxime (B1201516) Iodide, (Z)- Research (e.g., MALDI-MSI for compound localization)

Modern analytical chemistry provides powerful tools to investigate the pharmacokinetics and distribution of drugs with unprecedented detail. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis are well-established for quantifying pralidoxime and its degradation products in formulations and biological samples, newer techniques offer deeper insights into its action at the tissue level. mdpi.comresearchgate.netresearchgate.net

One of the most promising advanced techniques is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). maastrichtuniversity.nlwiley.com This technology allows for the label-free visualization of the spatial distribution of small molecules, metabolites, lipids, and proteins directly in thin tissue sections. maastrichtuniversity.nlwiley.comoieau.fr In the context of (Z)-Pralidoxime iodide research, MALDI-MSI can generate a two-dimensional molecular map showing precisely where the compound localizes within specific tissues and even within different cellular layers of an organ. maastrichtuniversity.nlresearchgate.net This capability is invaluable for understanding how the drug reaches its target—the inhibited acetylcholinesterase (AChE) at neuromuscular junctions and in the central nervous system—and can help explain its efficacy or lack thereof in different poisoning scenarios.

The application of MSI-based enzyme histochemistry is another significant advancement. nih.govmedicineinnovates.com This method can visualize the in-situ activity of enzymes like cholinesterase. nih.govmedicineinnovates.comnih.gov By using isotopically labeled substrates, researchers can directly observe and quantify the restoration of enzyme function in specific anatomical regions of a tissue sample following treatment with a reactivator like (Z)-Pralidoxime iodide. This provides direct visual evidence of reactivation at the site of action, moving beyond measurements in blood or tissue homogenates.

Key Analytical Techniques in Pralidoxime Research

| Technique | Application in (Z)-Pralidoxime Iodide Research | Key Insights Provided |

|---|---|---|

| MALDI-MSI | Visualization of drug distribution in tissue sections. | Provides spatial maps of compound localization, helping to understand tissue penetration and target site accumulation. maastrichtuniversity.nlresearchgate.net |

| MSI-based Enzyme Histochemistry | In-situ visualization of cholinesterase activity restoration. | Directly shows where and to what extent the enzyme is reactivated within the tissue architecture. nih.govmedicineinnovates.com |

| LC-MS | High-sensitivity quantification in complex biological samples. | Used for detailed pharmacokinetic studies, identifying and measuring metabolites and degradation products. longdom.org |

| NMR Spectroscopy | Detailed molecular structure determination. | Confirms the identity and purity of synthesized pralidoxime isomers and helps study drug-receptor interactions. longdom.org |

Novel Approaches for Enzyme Reactivation Assessment and High-Throughput Screening

The discovery of new and more effective cholinesterase reactivators depends on the ability to screen large numbers of candidate compounds quickly and reliably. Traditional methods for assessing enzyme reactivation can be labor-intensive, limiting the scale of screening efforts. To address this, researchers have developed high-throughput screening (HTS) assays. biorxiv.orgbiorxiv.org

These HTS platforms are often miniaturized, using 96-well or even 1536-well plates, to test thousands of compounds with minimal reagent usage. biorxiv.orgbiorxiv.orgmdpi.com A common approach involves using a surrogate for the nerve agent, such as nitrophenyl isopropyl methylphosphonate (B1257008) (NIMP), which inhibits AChE in a manner similar to sarin (B92409). biorxiv.orgbiorxiv.orgbiorxiv.org The assay then measures the restoration of AChE activity after the addition of a potential reactivator, often using a coupled reaction that produces a fluorescent or colorimetric signal. This allows for rapid, automated measurement of reactivation efficacy for large compound libraries. biorxiv.orgbiorxiv.org

The development of such assays is crucial for identifying novel chemical scaffolds that may offer advantages over existing oximes. The goal is to discover not just potent reactivators, but those with a broad spectrum of activity against various organophosphorus inhibitors. biorxiv.orgbiorxiv.org

Comparison of Screening Methodologies

| Method | Throughput | Key Features | Application |

|---|---|---|---|

| Traditional Enzyme Kinetics | Low | Detailed kinetic analysis (kr, KD). acs.org | In-depth characterization of lead compounds. |

| High-Throughput Screening (HTS) | High (1,000s of compounds/day) | Miniaturized format (e.g., 1536-well plates), automated, uses fluorescent/colorimetric readouts. biorxiv.orgbiorxiv.org | Primary screening of large chemical libraries to identify initial "hits". |

| Behavior-based Screening (e.g., Zebrafish) | Medium to High | In vivo assessment of a compound's effect on an anxiety-like response caused by AChE inhibition. mdpi.com | Secondary screening to assess in vivo potential and identify compounds with favorable whole-organism effects. |

Principles for Designing Broad-Spectrum Cholinesterase Reactivators

While pralidoxime is effective against some organophosphorus compounds, it is not a universal antidote. nih.govresearchgate.net The structure of the organophosphate, particularly the nature of the alkyl groups attached to the phosphorus atom, significantly affects the efficacy of oxime-mediated reactivation. hhs.gov This has driven research into the fundamental principles of designing broad-spectrum reactivators.

The core mechanism of action involves the oxime group of the reactivator performing a nucleophilic attack on the phosphorus atom of the organophosphate-AChE conjugate, thereby freeing the enzyme. hhs.gov The efficiency of this process is governed by several structural factors of the reactivator itself.

Key Design Principles:

Oxime Group Positioning: The position of the oxime group on the pyridinium (B92312) ring is critical. For monoquaternary compounds like pralidoxime, the ortho position is often considered optimal for reactivation, while for certain bisquaternary oximes, the para position can be more effective. mmsl.cz

Structure of the Linker (for bisquaternary oximes): In compounds with two pyridinium rings, the length and chemical nature of the linker connecting them significantly influence their ability to bind within the AChE active site gorge and position the oxime for nucleophilic attack. mmsl.cz

Blood-Brain Barrier Penetration: A major limitation of current quaternary ammonium (B1175870) oximes like pralidoxime is their inability to efficiently cross the blood-brain barrier (BBB) due to their permanent positive charge. researchgate.netnih.gov A key design principle for next-generation reactivators is to increase lipophilicity or incorporate moieties, such as sugar molecules, that could be recognized by transporters at the BBB to enable central nervous system activity. researchgate.netnih.govnih.gov

Modulating Oxime pKa: The nucleophilicity of the oxime is dependent on its deprotonated form (the oximate). Modifying the chemical structure to lower the pKa of the oxime group can increase the concentration of the more reactive oximate anion at physiological pH. acs.org Recent research into halogenated derivatives of pralidoxime, for example, aims to enhance oximate formation and thereby improve reactivation ability. acs.org

The ultimate goal is to develop a "universal" reactivator that is effective against a wide range of nerve agents and pesticides. This requires a deep understanding of the structure-activity relationships and the application of rational, structure-based drug design, often aided by computational modeling and molecular dynamics simulations to predict how a candidate molecule will interact with the inhibited enzyme. nih.govnih.govplos.org

Table of Mentioned Compounds

| Compound Name |

|---|

| (Z)-Pralidoxime iodide |

| Pralidoxime |

| Acetylcholine (B1216132) |

| Atropine (B194438) |

| Diazepam |

| Nitrophenyl isopropyl methylphosphonate (NIMP) |

| Sarin |

| Tabun |

| Soman (B1219632) |

| VX |

| Paraoxon (B1678428) |

| Pyridine-2-aldoxime |

| Obidoxime (B3283493) |

| Trimedoxime |

| HI-6 |

| Diacetylmonoxime |

| Monoisonitrosoacetone |

Q & A

Q. What is the synthetic pathway for pralidoxime iodide, and how can its purity be optimized for experimental use?

Pralidoxime iodide is synthesized in two steps: (1) reaction of pyridine-2-carboxaldehyde with hydroxylamine to form the oxime intermediate (A), followed by (2) alkylation with methyl iodide via an SN2 mechanism to yield the final product. Purity optimization requires rigorous control of reaction stoichiometry (e.g., excess methyl iodide) and purification via recrystallization from ethanol/water mixtures to remove unreacted intermediates . Analytical methods like HPLC-UV or LC/MS-MS are recommended for purity validation .

Q. What is the mechanism of pralidoxime iodide in reactivating acetylcholinesterase (AChE) inhibited by organophosphorus compounds?

Pralidoxime iodide acts as a nucleophile, targeting the phosphorylated serine residue in AChE's active site. Its oxime group (-CH=N-OH) displaces the organophosphate moiety, restoring enzymatic activity. Reactivation efficiency depends on pH (optimal at 7.4–8.0) and the aging rate of the phosphorylated enzyme, which varies with the organophosphate's structure (e.g., faster aging with diethyl vs. dimethyl groups) .

Q. What are the standard protocols for evaluating pralidoxime iodide's efficacy in in vitro AChE reactivation assays?

A validated protocol involves:

- Pre-inhibiting AChE with a standardized organophosphate (e.g., paraoxon-ethyl) for 30 minutes.

- Adding pralidoxime iodide (0.1–10 mM) and monitoring AChE activity spectrophotometrically using Ellman's reagent (412 nm absorbance).

- Calculating reactivation percentage relative to uninhibited controls. Include controls for spontaneous reactivation and oxime stability .

Advanced Research Questions

Q. How can pharmacokinetic modeling improve pralidoxime iodide dosing regimens in organophosphate-poisoned patients?

Non-compartmental analysis (NCA) and compartmental modeling (e.g., two-compartment) are critical for optimizing dosing. For example, a study showed that continuous infusion (1 g/hour for 48 hours) achieved higher steady-state plasma levels (15–20 µg/mL) compared to bolus dosing, reducing rebound inhibition . Co-administration with atropine may alter pralidoxime's Cmax and Tmax due to delayed gastric emptying, necessitating model adjustments .

Q. What explains contradictory clinical data on pralidoxime iodide's efficacy in human trials?

Discrepancies arise from variations in:

- Organophosphate type : Dimethyl compounds (e.g., malathion) age faster, limiting pralidoxime's window of efficacy.

- Dosing delays : Administration >24 hours post-exposure shows minimal benefit.

- Endpoint selection : Studies using cholinesterase reactivation as a surrogate often conflict with clinical outcomes (e.g., mortality) .

Q. How does pralidoxime iodide enhance recovery in electrochemical biosensors for pesticide detection?

In Au NS-AChE/GCE biosensors, pralidoxime (1 mM) restores 90% of AChE activity post-methyl parathion inhibition, enabling sensor reuse. The oxime's nucleophilic attack cleaves the phosphoryl-enzyme bond, regenerating the active site. Recovery rates depend on immersion time (≥10 minutes) and oxime concentration .

Q. What strategies address pralidoxime iodide's limited blood-brain barrier (BBB) penetration in CNS toxicity?

Prodrug approaches, such as reducing the pyridinium ring to increase lipophilicity, have been explored. For example, diacetylmonoxime derivatives show improved BBB permeability in rodent models but require further validation in primates .

Methodological and Data Analysis Questions

Q. How should researchers design studies to assess synergistic effects between pralidoxime iodide and atropine?

Use a factorial design with:

- Variables : Pralidoxime dose (e.g., 350–700 mg), atropine dose (e.g., 1–4 mg).

- Outcomes : Cholinesterase activity, clinical symptom resolution, and adverse events (e.g., neuromuscular weakness).

- Statistical analysis : Multivariate regression to isolate interaction effects. A 2017 study demonstrated reduced ICU stay time (P<0.05) with optimized combination therapy .

Q. What computational tools predict pralidoxime iodide's binding affinity to aged vs. non-aged AChE-phosphoryl complexes?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model oxime-phosphoryl interactions. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns. Aged complexes (e.g., dealkylated "oxon" forms) show 3–5-fold lower affinity .

Q. How does the "aging" phenomenon impact pralidoxime iodide's therapeutic window in chronic organophosphate exposure?

Aging half-lives vary:

- Paraoxon-ethyl: ~3.7 hours (human RBCs).

- Soman: <2 minutes.

Pralidoxime is ineffective once aging exceeds 50%. Real-time aging assays using fluorogenic substrates (e.g., DEPTMP) are recommended to guide dosing .

Contradictions and Unresolved Issues

Q. Why do WHO-recommended pralidoxime regimens fail in some severe organophosphate poisoning cases?

Failure is linked to:

- Inadequate reactivation thresholds : Plasma levels <4 µg/mL are subtherapeutic.

- Oxime-specificity : Chloride vs. iodide salts may differ in bioavailability (e.g., iodide's higher LogP enhances tissue penetration).

- Delayed administration : Meta-analyses show mortality reduction only when given within 4–6 hours .

Q. What are the limitations of using cholinesterase reactivation as a surrogate endpoint in pralidoxime trials?

Cholinesterase activity does not correlate linearly with clinical outcomes due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.